1-Methyl-2,3-dihydroxyanthraquinone
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Overview
Description
1-Methyl-2,3-dihydroxyanthraquinone is an organic compound derived from anthraquinone, characterized by the presence of two hydroxyl groups and a methyl group attached to the anthraquinone core. This compound is part of the broader class of dihydroxyanthraquinones, which have been studied for their diverse biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2,3-dihydroxyanthraquinone typically involves the hydroxylation of 1-methylanthraquinone. . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation processes using optimized catalysts and reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2,3-dihydroxyanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthraquinone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and sulfonic acids are used under acidic or basic conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dye synthesis, pharmaceuticals, and organic electronics .
Scientific Research Applications
1-Methyl-2,3-dihydroxyanthraquinone has been extensively studied for its applications in:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its antioxidant and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases due to its bioactive properties.
Industry: Utilized in the production of organic electronic materials and as a component in electrochemical applications
Mechanism of Action
The mechanism of action of 1-Methyl-2,3-dihydroxyanthraquinone involves its interaction with molecular targets such as reactive oxygen species (ROS) and cellular proteins. The compound exerts its effects by scavenging free radicals, inhibiting oxidative stress, and modulating signaling pathways involved in cell proliferation and apoptosis . These actions contribute to its potential therapeutic benefits in treating cancer and other oxidative stress-related diseases .
Comparison with Similar Compounds
- 1,2-Dihydroxyanthraquinone (Alizarin)
- 1,4-Dihydroxyanthraquinone (Quinizarin)
- 1,8-Dihydroxyanthraquinone (Dantron)
- 2,3-Dihydroxyanthraquinone (Histazarin)
Uniqueness: 1-Methyl-2,3-dihydroxyanthraquinone is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its antioxidant capacity, solubility, and interaction with biological targets compared to other dihydroxyanthraquinones .
Properties
CAS No. |
850836-71-4 |
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Molecular Formula |
C15H10O4 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
2,3-dihydroxy-1-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O4/c1-7-12-10(6-11(16)13(7)17)14(18)8-4-2-3-5-9(8)15(12)19/h2-6,16-17H,1H3 |
InChI Key |
ZYWJMFALERBARD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=C1O)O)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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